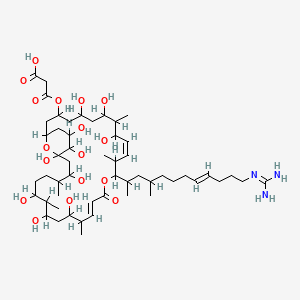

Neocopiamycin A

Description

Historical Context of Neocopiamycin A Discovery and Isolation

This compound was first identified as a natural product isolated from the fermentation broth of Streptomyces hygroscopicus var. crystallogenes (strain IFM 1236 / ATCC 19040). nih.govgoogle.com This actinobacterium was already known as the producer of the macrolide antibiotic, Copiamycin (B77702). nih.govgoogle.comclockss.org During further investigation of the fermentation products of this strain, several minor components exhibiting antifungal activity were detected. nih.govresearchgate.net

In a 1984 study published in The Journal of Antibiotics, researchers detailed the isolation and characterization of one of these minor, biologically active components, which they named this compound. nih.govgoogle.com The discovery was a result of systematic screening and separation processes aimed at identifying novel antibiotics from microbial sources, a common and fruitful strategy in natural product discovery. acs.org The isolation process involved extracting the mycelial cake of the cultured microorganism, followed by purification steps to separate this compound from the more abundant Copiamycin and other metabolites. clockss.org Its structure was subsequently elucidated and determined to be N-demethylcopiamycin. nih.govresearchgate.net

Classification of this compound within Natural Product Chemistry and its Distinctive Structural Archetypes

This compound is classified as a member of the macrolide antibiotic family, specifically as a polyene macrolactam. researchgate.netnaturalproducts.netnih.gov Macrolactams are characterized by a large lactam (a cyclic amide) ring, and their discovery and synthesis are significant areas of research in organic chemistry due to their diverse biological activities. acs.orgthieme-connect.de The "polyene" designation refers to the multiple conjugated double bonds present in its structure.

From a broader chemical family perspective, this compound belongs to a group of compounds known as the guanidylfungins. google.com This group, which also includes copiamycin, azalomycins, and scopafungin, is defined by a common set of structural features. google.com The defining archetypes of this class, and therefore of this compound, include a large, multi-membered lactone ring, a six-membered hemiketal ring, a malonic acid monoester, and a distinctive guanidyl group attached to a long alkyl side chain. google.com The structural determination confirmed that this compound is specifically the N-demethylated analog of Copiamycin. nih.gov

Table 1: Chemical Properties of this compound This interactive table summarizes the key chemical identifiers for this compound.

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅₃H₉₃N₃O₁₇ | naturalproducts.netchemicalbook.com |

| Molecular Weight | 1044.32 g/mol | chemicalbook.commedchemexpress.cn |

| CAS Number | 89989-28-6 | chemicalbook.commedchemexpress.cn |

| Pathway | Polyketides | naturalproducts.net |

Table 2: Distinctive Structural Archetypes of this compound This table outlines the primary structural motifs that define this compound's chemical architecture.

| Structural Feature | Description | Source(s) |

|---|---|---|

| Macrolactam Ring | A large, macrocyclic ring containing a lactam (cyclic amide) functional group. | researchgate.netnih.gov |

| Polyene System | Contains multiple conjugated carbon-carbon double bonds within the macrocycle. | researchgate.netnih.gov |

| Guanidyl Group | A terminal functional group with the formula -C(NH₂)(NH)₂ on a side chain. google.com | google.com |

| Hemiketal Ring | A six-membered cyclic hemiketal is incorporated into the overall structure. google.com | google.com |

| Malonic Acid Monoester | A malonic acid moiety esterified to the macrolide core. google.com | google.com |

Properties

CAS No. |

89989-28-6 |

|---|---|

Molecular Formula |

C53H93N3O17 |

Molecular Weight |

1044.3 g/mol |

IUPAC Name |

3-[[(10Z,16E)-13-[(E)-12-(diaminomethylideneamino)-4-methyldodec-8-en-2-yl]-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C53H93N3O17/c1-30(14-12-10-8-9-11-13-21-56-52(54)55)22-34(5)50-33(4)16-19-41(59)35(6)43(61)24-37(57)23-38(71-49(68)28-47(65)66)25-39-26-45(63)51(69)53(70,73-39)29-46(64)32(3)15-18-40(58)36(7)44(62)27-42(60)31(2)17-20-48(67)72-50/h8-9,16-17,19-20,30-46,50-51,57-64,69-70H,10-15,18,21-29H2,1-7H3,(H,65,66)(H4,54,55,56)/b9-8+,19-16-,20-17+ |

InChI Key |

GZWCSBWYVZFWGF-QVYWFGRKSA-N |

SMILES |

CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCN=C(N)N)C)O)O)C)O |

Isomeric SMILES |

CC1CCC(C(C(CC(C(/C=C/C(=O)OC(C(/C=C\C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCN=C(N)N)C)O)O)C)O |

Canonical SMILES |

CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCN=C(N)N)C)O)O)C)O |

Synonyms |

N-demethylcopiamycin neocopiamycin A |

Origin of Product |

United States |

Biosynthesis and Chemoenzymatic Approaches to Neocopiamycin a

Elucidation of the Neocopiamycin A Biosynthetic Pathway

The biosynthesis of this compound is understood to originate from a complex enzymatic assembly line, characteristic of polyketide and non-ribosomal peptide natural products. The production of this compound is notably enhanced under specific culture conditions, particularly through the co-cultivation of Streptomyces hygroscopicus with mycolic acid-containing bacteria. nih.gov This suggests that the biosynthetic gene cluster responsible for its synthesis may be silent or expressed at low levels under standard laboratory conditions, a common phenomenon in actinomycetes. nih.gov

Identification of Precursor Molecules and Their Derivations

The core scaffold of this compound is a large macrolide ring, which is characteristic of polyketides. The biosynthesis of such structures typically involves the sequential condensation of small carboxylic acid units, which serve as precursor molecules. For polyketides, these precursors are primarily in the form of coenzyme A (CoA) thioesters, such as acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA. These units are derived from primary metabolism, including fatty acid and amino acid metabolism.

Proposed Order of Biosynthetic Reactions and Key Intermediates

The assembly of the this compound backbone is proposed to occur on a large, multi-enzyme complex known as a polyketide synthase (PKS). This process follows an assembly-line logic, where the growing polyketide chain is passed from one module of the PKS to the next. Each module is responsible for the addition of a specific precursor unit and for carrying out a defined set of chemical modifications, such as reductions, dehydrations, and enoylreductions.

Following the assembly of the polyketide chain, it is likely released from the PKS enzyme through a cyclization reaction, forming the characteristic macrolactone ring. Subsequent to this, a series of post-PKS modifications, or tailoring reactions, are expected to occur. These modifications are catalyzed by a suite of "tailoring enzymes" and are responsible for installing the final functional groups on the molecule, including hydroxylations, glycosylations, and the attachment of the guanidyl side chain. The N-demethylation that distinguishes this compound from copiamycin (B77702) is also a result of such tailoring enzymatic activity.

Characterization of Biosynthetic Gene Clusters and Enzymes Associated with this compound Production

The genetic blueprint for the biosynthesis of this compound is encoded in a dedicated biosynthetic gene cluster (BGC) within the genome of Streptomyces hygroscopicus. While the specific BGC for this compound has not been explicitly characterized in the available literature, its existence is strongly implied by the production of the compound and the general understanding of secondary metabolite biosynthesis in actinomycetes.

Genetic Organization and Transcriptional Regulation of Biosynthetic Genes

BGCs for polyketides and non-ribosomal peptides are typically organized as operons, with the genes encoding the biosynthetic enzymes, transporters, and regulatory proteins located contiguously on the chromosome. The expression of these genes is often tightly regulated, and in the case of this compound, appears to be inducible. The observation that co-culturing with mycolic acid-containing bacteria triggers its production suggests a complex regulatory network that responds to external chemical cues. nih.gov This regulation likely involves pathway-specific transcriptional activators and repressors that control the expression of the entire BGC.

Functional Characterization of Key Biosynthetic Enzymes (e.g., Polyketide Synthases, Non-ribosomal Peptide Synthetases, Tailoring Enzymes)

The biosynthesis of this compound would involve several key classes of enzymes:

Polyketide Synthases (PKSs): These are large, modular enzymes responsible for the assembly of the macrolide backbone. Each PKS module contains a set of domains that catalyze the addition and modification of a specific precursor unit.

Non-ribosomal Peptide Synthetases (NRPSs): While the core of this compound is a polyketide, some complex natural products are hybrids, incorporating amino acid units via NRPS modules. It is possible that NRPSs are involved in the biosynthesis of the guanidyl side chain or other moieties.

Tailoring Enzymes: This diverse group of enzymes modifies the polyketide backbone to produce the final, bioactive compound. For this compound, these would include oxidoreductases (such as hydroxylases and demethylases), transferases (for the attachment of the guanidyl group), and possibly glycosyltransferases if sugar moieties were present in related intermediates. The enzyme responsible for the N-demethylation of copiamycin to yield this compound is a key tailoring enzyme in this pathway.

Precursor Incorporation Studies and Metabolic Engineering Strategies for this compound

Detailed precursor incorporation studies and targeted metabolic engineering efforts for this compound have not been extensively reported in the scientific literature. However, the general principles of these techniques can be applied to enhance its production or to generate novel analogs.

Precursor incorporation studies would involve feeding isotopically labeled potential precursors (e.g., ¹³C- or ¹⁴C-labeled acetate, propionate, or arginine) to the producing organism and analyzing the resulting this compound to trace the origin of each atom in the molecule. This would provide definitive evidence for the building blocks of the compound.

Metabolic engineering strategies could be employed to increase the yield of this compound. This could involve overexpressing the positive regulatory genes of the BGC, deleting genes for competing metabolic pathways to increase the flux of precursors towards this compound biosynthesis, or optimizing the fermentation conditions based on a deeper understanding of the regulatory mechanisms.

Table 1: Key Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Proposed Function in this compound Biosynthesis |

| Polyketide Synthase (PKS) | Assembly of the macrolide backbone from simple carboxylate precursors. |

| Non-ribosomal Peptide Synthetase (NRPS) | Potential involvement in the biosynthesis and attachment of the guanidyl side chain. |

| Tailoring Enzymes | Post-PKS modifications including hydroxylation, N-demethylation (to form this compound from a copiamycin-like precursor), and attachment of the guanidyl moiety. |

Isotope Labeling and Tracing Experiments for Pathway Confirmation.

Chemoenzymatic Synthesis and Semisynthesis of this compound and its Analogs

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the unparalleled selectivity of enzymatic catalysis. nih.gov This hybrid approach is particularly valuable for complex molecules like this compound, enabling the creation of analogs that are inaccessible through purely chemical or biological methods. uq.edu.au

The selective modification of the this compound scaffold or its late-stage precursors can be achieved using isolated tailoring enzymes. These enzymes, often sourced from various microbial BGCs, can catalyze specific reactions at particular positions on the molecule without the need for cumbersome protecting group chemistry. ucl.ac.uk this compound itself is N-demethylcopiamycin, indicating that a demethylase is involved in its biosynthesis, highlighting the role of such tailoring enzymes. researchgate.net

Potential enzymatic modifications applicable to the this compound scaffold include:

Glycosylation: Glycosyltransferases could be used to attach different sugar moieties to the hydroxyl groups of this compound, potentially altering its solubility and target interactions.

Acylation and Deacylation: Acyltransferases can introduce or remove acyl groups at specific amine or hydroxyl positions, influencing the molecule's lipophilicity and activity. nih.gov

Oxidation/Reduction: Oxidoreductases, such as cytochrome P450 monooxygenases or dehydrogenases, can introduce or remove hydroxyl groups or ketone functionalities, creating a range of oxidized or reduced analogs. nih.gov

Methylation/Demethylation: Methyltransferases can add methyl groups to specific positions, while demethylases can remove them, as seen in the relationship between Copiamycin and this compound.

Table 2: Potential Enzymatic Modifications for this compound Diversification

| Enzyme Class | Type of Modification | Potential Impact on Structure |

|---|---|---|

| Glycosyltransferases | Attachment of sugar units | Alters solubility and target binding |

| Acetyltransferases (AACs) | Addition of acetyl groups | Modifies bioactivity and resistance profiles |

| Phosphotransferases (APHs) | Addition of phosphate (B84403) groups | Can inactivate or alter activity |

| Oxidoreductases (e.g., P450s) | Introduction of hydroxyl/keto groups | Creates oxidized analogs with new functionalities |

| Methyltransferases | Addition of methyl groups | Fine-tunes biological activity |

Hybrid chemoenzymatic approaches offer the most versatile platform for generating diverse libraries of this compound analogs. These strategies typically involve the chemical synthesis of a modified precursor that is then accepted by a biosynthetic enzyme or an entire pathway.

Key strategies include:

Precursor-Directed Biosynthesis: This involves feeding chemically synthesized, unnatural starter or extender units to the Streptomyces host strain. nih.gov If the PKS machinery exhibits substrate promiscuity, it can incorporate these synthetic precursors to generate novel macrolide backbones.

Late-Stage Enzymatic Functionalization: Chemical synthesis can be used to build a complex, advanced intermediate that is a substrate for a specific tailoring enzyme. nih.govresearchgate.net For instance, a chemically synthesized aglycone of a this compound analog could be subjected to glycosylation by a specific glycosyltransferase to complete the synthesis. nih.gov

Enzymatic Cascade Reactions: A chemically synthesized precursor can be subjected to a cascade of multiple enzymes in a one-pot reaction to build complexity rapidly. uq.edu.au This approach leverages the ability of different enzymes to work in concert under mild, aqueous conditions to perform sequential modifications, leading to structurally diverse products.

These chemoenzymatic methodologies provide a powerful toolkit to explore the structure-activity relationship of this compound, enabling the targeted installation of functional groups to enhance its therapeutic potential. ucl.ac.uk

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Copiamycin |

| Chlorocardicin |

| Chicamycin B |

| [1-¹³C]-acetate |

| [2-¹³C]-acetate |

| [¹³C]-propionate |

| Arginine |

| S-adenosyl methionine (SAM) |

Structure Activity Relationships Sar and Rational Analog Design of Neocopiamycin a

Comprehensive Analysis of Neocopiamycin A Structural Domains and Their Contributions to Biological Activity

This compound is a member of the guanidine-containing polyhydroxyl macrolide family of antibiotics. nih.govnih.gov Its complex architecture, featuring a large macrocyclic core and distinct peripheral functionalities, dictates its biological activity. Analysis of this class of compounds has revealed that specific domains are crucial for their antimicrobial effects. nih.govnih.gov

Role of the Macrocyclic Core in Ligand-Target Recognition

The large polyhydroxyl lactone ring, which forms the macrocyclic core of this compound, is essential for its biological activity. nih.govnih.gov This core structure is believed to be responsible for the initial recognition and binding to biological targets. usc.edu.au In the broader class of guanidine-containing macrolides, the lactone ring works in synergy with the guanidyl side-chain to exert antimicrobial effects. nih.gov One proposed mechanism for related compounds involves the macrolide ring binding to the polar heads of phospholipids (B1166683) in the cell membrane of Gram-positive bacteria. nih.gov This interaction is thought to increase the permeability of the cell membrane, ultimately leading to cell autolysis. nih.gov While the precise target interactions for this compound's core are a subject of ongoing investigation, its structural integrity is considered a prerequisite for its antifungal and antibacterial properties. The size of the lactone ring, however, appears to be less critical for antimicrobial activity within this class of compounds. nih.gov

Significance of Peripheral Substituents and the Guanidine (B92328) Moiety

The peripheral substituents of this compound, particularly the terminal guanidine moiety, are of paramount importance to its biological function. nih.govnih.gov SAR analyses of guanidine-containing polyhydroxyl macrolides consistently indicate that this terminal guanidine group is vital for their antibacterial and antifungal activities. nih.govnih.gov For instance, in the proposed mechanism of action for the related azalomycin F5a, the guanidyl side-chain specifically targets lipoteichoic acid (LTA), a key component of the cell wall of Gram-positive bacteria like Staphylococcus aureus. nih.gov The synergy between the macrolide core binding to phospholipids and the guanidine group targeting LTA is believed to be responsible for the potent antimicrobial effect. nih.gov this compound is structurally defined as N-demethylcopiamycin, and this seemingly minor difference in its peripheral substitution pattern compared to copiamycin (B77702) results in it being more active against certain fungal strains.

Design and Synthesis of this compound Analogs for Biological Probing

The development of new antibiotic candidates often relies on the strategic design and synthesis of analogs based on a promising natural product scaffold like this compound. This process allows for the systematic exploration of the SAR and the optimization of desired biological activities.

Rational Design Principles Based on Initial SAR Findings

Modification of the Guanidine Group: Altering the substitution pattern of the guanidine moiety to potentially enhance its binding affinity to targets like LTA.

Site-Specific Functionalization: Introducing or modifying functional groups at various positions on the macrocyclic core to probe for additional interactions with the target or to improve physicochemical properties.

Conformational Locking: Synthesizing analogs where the flexible macrocycle is conformationally restricted to favor the biologically active conformation, a strategy employed in the design of other glycoside antibiotics.

The goal of such a rational approach is to create compounds that retain or exceed the parent molecule's potency while potentially evading resistance mechanisms. plos.orgnih.gov

Combinatorial and Diversity-Oriented Synthesis Approaches for Libraries

To explore the SAR of this compound more broadly, combinatorial chemistry and diversity-oriented synthesis offer powerful strategies for generating large libraries of related molecules. mdpi.comfrontiersin.org Combinatorial chemistry allows for the rapid synthesis of a multitude of compounds in a systematic manner, often using a "split-and-pool" method on a solid support. mdpi.com This approach enables the creation of a library where, for example, different building blocks are systematically attached to the this compound scaffold.

Diversity-oriented synthesis (DOS) aims to create a collection of structurally diverse and complex molecules from a common starting material. These libraries can help identify entirely new pharmacophores and unexpected biological activities. While specific large-scale combinatorial synthesis of this compound analogs is not extensively documented, the principles are widely applied in drug discovery. frontiersin.orgmedchemexpress.com Such an approach for this compound could involve:

Generating a library of derivatives with varied substituents around the macrolide core.

Creating a series of analogs with different linkers between the core and the guanidine moiety.

Building libraries based on simplified or alternative macrocyclic scaffolds that mimic the original core.

These libraries can then be subjected to high-throughput screening to identify hits with desired biological profiles. frontiersin.org

Structure-Activity Relationship Studies of this compound Derivatives through Site-Specific Modifications

Detailed SAR studies are conducted by synthesizing specific derivatives with targeted, precise modifications and then evaluating their biological activity. nih.govmdpi.com This approach provides high-resolution data on how specific structural changes impact potency and selectivity. For this compound, this would involve the chemical synthesis of individual analogs, each with a single, well-defined modification.

Below is an illustrative data table showing how SAR data for modified antibiotic derivatives is typically presented. While this specific data pertains to Kanamycin A derivatives, it exemplifies the methodology that would be applied to study this compound. mdpi.com

| Compound | Modification from Parent Compound (Kanamycin A) | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. E. coli ATCC 25922 |

| Kanamycin A | - | 1 | 2 |

| Derivative 21 | 2'-CH₂CH₂NH₂ | 0.25 | 2 |

| Derivative 23a | 2'-CH₂CH₂NH-CH₃ | 0.125 | 1 |

| Derivative 23e | 2'-CH₂CH₂NH-(CH₂)₃CH₃ | 0.25 | 2 |

This table is adapted from SAR data on Kanamycin A derivatives to illustrate the concept of site-specific modification studies and is not representative of actual this compound derivatives. mdpi.com

Such studies on this compound would systematically map out its functional hotspots, providing a detailed blueprint for the future design of next-generation antifungal and antibacterial agents based on its unique scaffold.

Impact of Modifications on Key Functional Groups (e.g., Hydroxyl, Amine, Guanidine).

The biological activity of guanidine-containing polyhydroxyl macrolides is intrinsically linked to their complex chemical architecture. Key functional groups, including the numerous hydroxyl moieties, the terminal guanidine group, and any amine functionalities, are critical for their antimicrobial effects. dntb.gov.uanih.gov

The guanidine group is consistently identified as a vital component for the antibacterial and antifungal activities of this class of macrolides. dntb.gov.uanih.gov This highly basic functional group is typically protonated at physiological pH, allowing it to engage in strong electrostatic interactions with negatively charged components of microbial cell membranes, such as phospholipids and lipoteichoic acid (LTA) in Gram-positive bacteria. mdpi.com Structure-activity relationship analyses of related compounds have shown that the terminal guanidine group is crucial for their biological activity. dntb.gov.uanih.govgrafiati.com

Below is a table summarizing the generalized impact of functional group modifications on the activity of guanidine-containing polyhydroxyl macrolides, based on available literature for the broader class.

| Functional Group | General Impact of Modification on Antimicrobial Activity | Rationale for Impact |

| Guanidine | Loss or significant alteration leads to a substantial decrease or loss of activity. | Essential for electrostatic interactions with microbial cell membranes. dntb.gov.uamdpi.comnih.gov |

| Hydroxyl Groups | Modifications can alter activity, with the specific impact depending on the position. | Important for solubility, interaction with membrane phospholipids, and maintaining the active conformation of the macrolactone ring. mdpi.comnih.gov |

| Amine Groups | Positional and structural modifications can modulate the spectrum and potency of activity. | Contribute to the overall charge and interaction profile of the molecule with its biological target. |

Influence of Conformational Changes on Binding and Activity.

The three-dimensional conformation of macrolide antibiotics is a key determinant of their biological function. For macrolides in general, it is understood that they can exist in different conformational states, often described as "folded-in" and "folded-out" conformations, which relate to the folding of the macrolactone ring. nih.govnih.gov The equilibrium between these conformations can be influenced by the solvent environment and is critical for binding to their biological targets, such as the bacterial ribosome. nih.govnih.gov

While specific conformational analysis of this compound is not extensively documented, it is reasonable to infer that its large, flexible macrolactone ring also adopts specific conformations that are necessary for its antimicrobial activity. Conformational changes would directly affect the spatial presentation of key functional groups, such as the guanidine and hydroxyl moieties, thereby influencing their ability to interact with microbial cell membranes or other potential targets. Studies on other polyol macrolides have demonstrated that even subtle changes in the polyol chain can lead to significant conformational differences, which in turn affect their biological activity, such as their ability to form ion channels in membranes. columbia.eduasm.org The flexibility of the macrolactone ring, punctuated by the rigidifying effects of double bonds and stereocenters, likely allows this compound to adopt a specific bioactive conformation upon approaching its target.

Computational Chemistry Approaches in this compound Analog Design and SAR.

Computational chemistry offers powerful tools for accelerating the drug discovery process by enabling the prediction of molecular properties and interactions, thus guiding the synthesis of more potent and selective analogs. While the application of these methods specifically to this compound is not widely reported, the general strategies are well-established for other macrolides and related natural products. nih.govnih.govfrontierspartnerships.orgweizmann.ac.il

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound and its analogs, docking studies could be employed to investigate their interactions with putative targets, such as the bacterial ribosome or model lipid membranes. These simulations could elucidate the specific binding modes and identify the key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that contribute to binding affinity.

Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions by simulating the movement of atoms over time. nih.govnih.gov MD simulations can provide insights into the conformational flexibility of this compound and its analogs in both the free and bound states, as well as the stability of the ligand-target complex. For instance, MD simulations could be used to study how this compound inserts into and disrupts a bacterial cell membrane.

The table below outlines how these computational methods could be applied to this compound analog design.

| Computational Method | Application to this compound Analog Design | Potential Insights |

| Molecular Docking | Predicting the binding pose of this compound analogs to their biological target (e.g., bacterial ribosome, cell membrane components). | Identification of key amino acid or lipid interactions; guidance for designing analogs with improved binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of this compound and its analogs in a biological environment (e.g., in water, within a lipid bilayer). | Understanding of conformational preferences, stability of ligand-target complexes, and the mechanism of membrane disruption. nih.govnih.govfrontierspartnerships.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. google.com By developing a QSAR model for a class of compounds like the guanidine-containing polyhydroxyl macrolides, it becomes possible to predict the activity of novel, unsynthesized analogs.

To build a QSAR model for this compound analogs, a dataset of structurally related compounds with their corresponding measured biological activities would be required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors, which can encode information about properties like hydrophobicity, electronic effects, and steric features, would then be correlated with the biological activity using statistical methods.

While a specific QSAR model for this compound has not been published, the general workflow is applicable. Such a model could guide the design of new analogs by predicting which structural modifications are likely to enhance antimicrobial potency.

The following table summarizes the key components of a hypothetical QSAR study on this compound analogs.

| QSAR Component | Description | Example for this compound Analogs |

| Dataset | A collection of molecules with known structures and biological activities. | A series of synthesized or hypothetical this compound analogs with measured Minimum Inhibitory Concentrations (MICs) against a panel of microbes. |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | LogP (hydrophobicity), molecular weight, number of hydrogen bond donors/acceptors, topological polar surface area (TPSA), quantum chemical descriptors. |

| Mathematical Model | An equation that correlates the descriptors with the biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest. google.com |

| Model Validation | Statistical validation to ensure the model is robust and predictive. | Internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not used in model building. google.com |

Molecular and Cellular Mechanism of Action of Neocopiamycin a

Identification and Validation of Neocopiamycin A Molecular Targets

Detailed studies identifying and validating the specific molecular targets of this compound are not currently available in the reviewed scientific literature.

Target Deconvolution Strategies (e.g., chemical proteomics, affinity purification)

There is no published research detailing the use of target deconvolution strategies such as chemical proteomics or affinity purification to identify the molecular targets of this compound. These methodologies are crucial for identifying the specific proteins or other biomolecules with which a compound interacts to exert its biological effects. nih.goveuropeanreview.org

Direct Binding Assays and Interaction Kinetics

Specific data from direct binding assays or studies on the interaction kinetics between this compound and any putative molecular target are not described in the available literature. Such assays are essential for confirming direct physical interaction and quantifying the binding affinity and kinetics, which are fundamental to understanding the mechanism of action.

Biochemical Characterization of this compound-Target Interactions

Without the identification of a specific molecular target, the biochemical characterization of this compound's interactions remains speculative.

Enzymatic Inhibition and Activation Profiles in Cell-Free Systems

There are no available reports on the enzymatic inhibition or activation profiles of this compound in cell-free systems. Such studies would be instrumental in determining if this compound acts as an enzyme inhibitor or activator, a common mechanism for many bioactive compounds.

Allosteric Modulation Studies of Target Proteins

Information regarding allosteric modulation of any target proteins by this compound is absent from the scientific record. Allosteric modulation, where a compound binds to a site other than the active site to alter protein function, is a key mechanism for many drugs.

Impact of this compound on Cellular Processes and Signaling Pathways

While this compound is known to possess antifungal properties, the specific cellular processes and signaling pathways it perturbs have not been elucidated. researchgate.netnih.gov The broader class of guanidine-containing polyhydroxyl macrolides is known to affect cell membrane permeability in fungi. mdpi.com However, it is not confirmed if this compound shares this specific mechanism. Its toxic effects on certain eukaryotic cell lines have been noted, suggesting an impact on fundamental cellular processes. nih.gov Further research is required to delineate the precise signaling cascades and cellular functions affected by this compound.

Autophagy Modulation and Lysosomal Function.

Modulation of Gene Expression and Proteomics by this compound in Model Systems

A global analysis of gene expression changes induced by this compound has not been performed. As such, there is no transcriptomic data from methods like RNA-sequencing or microarrays to identify the genes and pathways that are altered upon treatment with this compound.

Similarly, the impact of this compound on the cellular proteome has not been characterized. Global proteomic studies using mass spectrometry to identify changes in protein expression and post-translational modifications in response to the compound have not been documented.

Epigenetic Modifications Induced by this compound

Currently, there is a notable absence of specific research in the available scientific literature detailing the epigenetic modifications directly induced by the compound this compound on target cells. Studies focusing on how this compound might alter cellular processes through mechanisms like DNA methylation or histone modification have not been identified in public databases.

However, it is noteworthy that the production of this compound itself appears to be under epigenetic control. Research has shown that the biosynthetic gene cluster for this compound is often silent or "cryptic" under standard laboratory culture conditions. Its production can be triggered through methods of biological elicitation, such as the co-cultivation of its producing actinomycete, Streptomyces hygroscopicus, with other microorganisms. For instance, co-culturing with mycolic acid-containing bacteria like Nocardia sp. has been shown to induce the synthesis and secretion of this compound. nih.govmdpi.com This suggests that microbial interactions generate signals that can epigenetically activate the expression of the otherwise silent genes responsible for this compound synthesis. rsc.orgmdpi-res.com

Resistance Mechanisms to this compound in Model Organisms or Cell Lines

Detailed scientific studies on the specific mechanisms of resistance that model organisms or cell lines develop against this compound are not available in the current body of published research. While resistance to other classes of antibiotics is well-documented, the specific ways in which cells might overcome the activity of this compound have not been elucidated.

There is no specific information in the scientific literature describing the genetic basis of resistance to this compound. Research identifying spontaneous mutations, gene amplification events, or specific genes that confer resistance to this particular compound has not been published.

The role of efflux pumps and other transport mechanisms in conferring resistance specifically to this compound has not been documented. While efflux pumps are a common mechanism of resistance to many antibiotics, their specific interaction with or ability to transport this compound out of the cell has not been investigated in published studies.

There is no available research identifying the specific cellular target of this compound, nor are there any reports on resistance developing through the mutation or overexpression of such a target. Consequently, cellular resistance strategies involving target modification for this compound remain uncharacterized.

Biological Activities of Neocopiamycin a in Preclinical in Vitro and Model System Studies

Assessment of Antimicrobial Activity of Neocopiamycin A Against Model Microorganisms

This compound has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria and various fungi.

This compound exhibits broad-spectrum antimicrobial activity. medchemexpress.com Its efficacy has been confirmed against Gram-positive bacteria, yeasts, and filamentous fungi. medchemexpress.com This places it in the category of guanidine-containing polyhydroxyl macrolides, a class of compounds produced by actinomycetes known for their potent antibacterial and antifungal properties. mdpi.com The mechanism for related compounds often involves disruption of the cell membrane's integrity. mdpi.com

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. For this compound, in vitro assays have established its activity within a specific concentration range. One source indicates MIC values ranging from 4-16, though the specific units and target organisms are not detailed. medchemexpress.com MIC values for guanidine-containing polyhydroxyl macrolides are typically determined using standard serial agar (B569324) or broth microdilution methods against a panel of microorganisms. mdpi.com

| Reported MIC Range | Source |

|---|---|

| 4-16 | medchemexpress.com |

Currently, specific synergy studies involving this compound in combination with other antimicrobial agents are not extensively documented in the reviewed literature. However, combination therapy is a promising strategy to enhance efficacy and combat resistance. nih.gov For related aminoglycosides like neomycin, synergistic effects have been observed when combined with peptide antibiotics such as polymyxin (B74138) B and bacitracin. nih.gov The mechanisms underlying such synergy often involve one agent increasing the permeability of the bacterial membrane, which facilitates the entry of the second agent to its intracellular target. nih.gov Given that macrolides like this compound can disrupt cell membranes, this presents a potential, though currently unexplored, avenue for synergistic combinations. mdpi.com

Impact on Immune Cell Activation and Cytokine Production.

Efficacy of this compound in Non-Mammalian or Lower Eukaryotic Model Organisms

The evaluation of a novel compound's biological activity in non-mammalian or lower eukaryotic model organisms provides valuable preliminary data on its potential efficacy and spectrum of activity. These models, such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster, as well as various fungal and protozoan pathogens, offer insights into the compound's mechanism of action and its potential as an anti-infective agent.

Studies in Caenorhabditis elegans or Drosophila melanogaster Models.

Currently, there is a lack of published research investigating the specific effects of this compound in the model organisms Caenorhabditis elegans or Drosophila melanogaster. While these organisms are widely used to study host-pathogen interactions and the in vivo efficacy of antimicrobial compounds, studies specifically detailing the impact of this compound on these models have not been identified in the available scientific literature.

Effects on Fungal or Protozoan Pathogens in Model Systems.

This compound has demonstrated notable antifungal properties in various preclinical in vitro studies. nih.govcapes.gov.br This macrolide antibiotic, isolated from Streptomyces hygroscopicus var. crystallogenes, exhibits a broad spectrum of activity against both yeasts and filamentous fungi. nih.govmedchemexpress.com

Research has shown that this compound is an active agent against a range of fungal species. nih.gov Its antifungal activity has been highlighted as being stronger than that of its related compound, copiamycin (B77702), in some contexts. huidacollection.com The compound's mechanism of action is believed to involve interaction with the fungal cell membrane, leading to disruption of cellular integrity and function. nih.gov While specific studies detailing the use of this compound in animal models of fungal or protozoan infections are limited, the in vitro data strongly supports its potential as an antifungal agent.

No specific studies on the efficacy of this compound against protozoan pathogens have been identified in the current body of scientific literature.

The following table summarizes the observed in vitro antifungal activity of this compound.

| Organism Type | Activity | Reference |

| Fungi | Active | nih.gov |

| Yeast | Active | medchemexpress.com |

| Filamentous Fungi | Active | medchemexpress.com |

Advanced Spectroscopic and Analytical Methodologies in Neocopiamycin a Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the non-invasive study of molecular structure and dynamics at atomic resolution. nih.gov For a large macrolide like Neocopiamycin A, which belongs to the guanidine-containing polyhydroxyl macrolide class, NMR presents both challenges and powerful solutions. mdpi.com The sheer number of proton and carbon atoms leads to highly complex spectra with significant signal overlap, making simple one-dimensional (1D) NMR insufficient for a complete structural assignment. mdpi.com

To overcome the limitations of 1D NMR, researchers employ multi-dimensional NMR experiments to determine the solution structure of complex molecules. nih.gov Two-dimensional (2D) and three-dimensional (3D) NMR techniques spread the crowded signals across multiple frequency axes, dramatically improving resolution and enabling the assignment of nearly every atom in the structure. nih.govnih.gov

Key 2D NMR experiments used in the study of natural products like this compound include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three chemical bonds, allowing for the mapping of spin systems within the molecule's various substructures.

Heteronuclear Single Quantum Coherence (HSQC): Correlates the chemical shifts of protons directly to the carbon atoms they are attached to, providing a clear map of all C-H bonds. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range couplings between protons and carbons (typically 2-4 bonds away). This is crucial for connecting the individual spin systems identified by COSY, allowing for the assembly of the complete carbon skeleton. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects protons that are close to each other in space (typically <5 Å), regardless of whether they are connected by bonds. These through-space correlations are fundamental for determining the molecule's 3D conformation and stereochemistry. rsc.org

For particularly complex molecules, 3D NMR experiments (e.g., HNCA, HNCOCA) can further resolve ambiguities by adding a third frequency dimension, although these are more commonly applied to isotopically labeled proteins. nih.gov The collective data from these experiments allow scientists to build a detailed 3D model of this compound as it exists in solution, providing insights into its flexibility and preferred conformations. researchgate.net

Beyond structural determination, NMR is a powerful tool for studying how this compound interacts with its biological targets. nih.gov Ligand-based NMR methods monitor the changes in the NMR signals of either the small molecule or its target protein upon binding. nih.gov

A primary technique is Chemical Shift Perturbation (CSP) mapping . In this experiment, a 2D ¹H-¹⁵N HSQC spectrum of the isotopically labeled target protein is recorded. nih.gov Upon the addition of this compound, any amino acid residues at the binding interface will experience a change in their chemical environment, causing their corresponding peaks in the HSQC spectrum to shift. By mapping these shifting peaks onto the protein's structure, the precise binding site can be identified. nih.gov

Furthermore, NMR is integral to fragment-based drug discovery (FBDD). This approach involves screening smaller molecular fragments that constitute parts of a larger molecule like this compound. NMR can detect the very weak binding of these fragments to a target, which can then be optimized or linked together to create a potent drug candidate. nih.gov While specific ligand-based NMR studies on this compound are not extensively documented, these established techniques represent a critical methodology for elucidating its mechanism of action and for guiding future drug development efforts.

2D and 3D NMR Techniques for Solution Structure Determination and Dynamics.

Mass Spectrometry-Based Approaches for Metabolic Profiling and Interaction Studies

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming molecular weight, determining elemental composition, and identifying molecules within complex mixtures. rsc.org

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a cornerstone for modern natural product discovery and metabolic profiling. nih.gov This technique has been successfully used to identify this compound in crude extracts from microbial cultures. mdpi.com Studies have shown that co-culturing the actinomycete Micromonospora sp. UA17 with mycolic acid-containing bacteria can induce the production of previously undetected ("cryptic") secondary metabolites, including this compound. mdpi.comrsc.org

LC-HRMS analysis of these co-culture extracts revealed a distinct molecular ion peak corresponding to this compound, allowing for its unambiguous identification through precise mass measurement. mdpi.com This process, known as dereplication, helps researchers quickly identify known compounds in a mixture, saving significant time and resources. researchgate.net The ability of HRMS to provide an exact molecular formula is a key advantage in distinguishing compounds, especially isomers, within a complex metabolome. nih.gov

| Parameter | Finding | Source Organism/Condition | Reference |

|---|---|---|---|

| Observed Ion | [M+H]⁺ | Co-culture of Micromonospora sp. UA17 | mdpi.com |

| Observed m/z | 1044.656982 | Co-culture of Micromonospora sp. UA17 | mdpi.com |

| Predicted Molecular Formula | C₅₃H₉₃N₃O₁₇ | Co-culture of Micromonospora sp. UA17 | mdpi.com |

| Original Source Isolate | Streptomyces hygroscopicus var. crystallogenes | mdpi.com |

Identifying the cellular targets of a bioactive compound is crucial to understanding its function. Affinity Purification-Mass Spectrometry (AP-MS) is a powerful proteomic technique used to identify protein-protein interactions and, by extension, the protein targets of small molecules. youtube.comnih.gov

In a typical AP-MS workflow to find the targets of this compound, the molecule could be chemically modified with a linker and immobilized onto a solid support (like agarose (B213101) beads). This "baited" support is then incubated with a lysate of cells or tissues. tmc.edu Proteins from the lysate that specifically bind to this compound will be captured on the beads, while non-binding proteins are washed away. The captured "prey" proteins are then eluted, digested into smaller peptides, and identified using tandem mass spectrometry (MS/MS). youtube.comresearchgate.net Sophisticated scoring algorithms, such as SAINT, are then used to distinguish bona fide interactors from nonspecific background proteins, resulting in a high-confidence list of potential targets. nih.gov This approach provides a direct path to discovering the molecular machinery with which this compound interacts to exert its biological effects.

High-Resolution Mass Spectrometry for Metabolite Identification and Profiling.

Crystallographic Studies of this compound and Its Target Complexes

While NMR provides the structure of a molecule in solution, X-ray crystallography offers an unparalleled, high-resolution view of a molecule in its solid, crystalline state. usc.edu.au Obtaining a crystal structure is often considered the definitive proof of a molecule's three-dimensional arrangement and absolute stereochemistry.

For this compound, crystallographic studies would serve two primary purposes:

Determining the structure of the molecule itself: A crystal structure of this compound would precisely define the bond lengths, bond angles, and the fixed conformation of the molecule in the crystal lattice, providing a static, atomic-resolution snapshot.

Visualizing the drug-target interaction: Co-crystallizing this compound with one of its biological targets (e.g., a protein or an RNA molecule identified through AP-MS) would yield the most valuable information. Such a structure would reveal the exact binding orientation of this compound within its target's active site. It would show the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the complex. nih.gov

This level of detail is invaluable for understanding the basis of molecular recognition and for guiding structure-based drug design, where chemists could rationally modify the structure of this compound to improve its binding affinity, selectivity, or other pharmacological properties. Although specific crystallographic data for this compound are not widely available, studies on related antibiotics have demonstrated the power of this technique to reveal precise binding modes. nih.gov

X-ray Crystallography for Ligand-Target Structural Elucidation

X-ray crystallography is a premier technique for determining the precise three-dimensional atomic structure of a molecule. In the context of this compound, this method is invaluable for elucidating how the compound binds to its biological targets, such as proteins or nucleic acids. By obtaining a high-resolution crystal structure of the this compound-target complex, researchers can visualize the specific molecular interactions—including hydrogen bonds, electrostatic interactions, and van der Waals forces—that govern the binding event.

This structural information is critical for:

Confirming the Mechanism of Action: Visual evidence of how a ligand binds can confirm or refute hypotheses about its biological function.

Structure-Activity Relationship (SAR) Studies: Understanding the key binding interactions allows for the rational design of more potent and selective analogs.

Drug Optimization: The structural blueprint can guide modifications to improve pharmacokinetic or pharmacodynamic properties.

An extensive X-ray crystallographic analysis of boronic acids binding to both serine β-lactamases (SBLs) and metallo-β-lactamases (MBLs) has demonstrated the power of this technique. nih.gov It revealed that the boron atom can form a tetrahedral covalent adduct with key residues in the active sites of these structurally different enzymes, explaining their broad-spectrum activity. nih.gov While specific published X-ray crystal structures of this compound bound to a biological target are not widely available, the principles derived from studies on other complex natural products and their targets underscore the potential of this methodology in future this compound research. The ultimate goal remains the final arbitration of the compound's structure and its mode of interaction. rsc.org

Co-crystallization Strategies and Data Analysis

Obtaining a high-quality crystal of a ligand-target complex is often the most challenging step in X-ray crystallography. Co-crystallization is a process where the purified target molecule (e.g., a protein) and the ligand (this compound) are mixed together prior to crystallization trials, with the aim of forming a crystal lattice containing the complex. Several strategies can be employed to achieve this, with the choice depending on the physicochemical properties of the target and ligand. nih.gov

Common co-crystallization techniques include:

Solvent Evaporation: This is a widely used and reliable method where the target and co-former are dissolved in a common solvent, which is then allowed to evaporate slowly, leading to the formation of co-crystals. nih.gov

Cooling Crystallization: A saturated solution of the active pharmaceutical ingredient and co-former is prepared at a higher temperature and then gradually cooled, which reduces solubility and promotes crystallization. nih.gov

Antisolvent Addition: An antisolvent, in which the co-crystal has poor solubility, is introduced to a solution of the target and ligand to induce precipitation and crystallization. nih.gov

Solid-State Grinding: This solvent-free method involves the physical grinding of the target and co-former together to induce co-crystal formation. nih.gov

Slurry Crystallization: The target molecule and a suitable co-former are mixed in a solvent in which they have low solubility. The suspension is stirred over time to allow for the conversion to the more stable co-crystal form. nih.gov

Supercritical Fluid Technology: Supercritical fluids, most commonly CO2, are used as solvents. Rapid expansion of the fluid by decreasing pressure leads to the formation of co-crystals. nih.gov

Once crystals are obtained, they are analyzed using X-ray diffraction. The resulting diffraction pattern is processed to generate an electron density map, from which the atomic structure of the this compound-target complex can be modeled and refined.

Table 1: Summary of Co-crystallization Strategies

| Strategy | Description | Key Considerations |

| Solvent Evaporation | The target and co-former are dissolved in a common solvent, which is slowly evaporated to induce crystallization. nih.gov | Solubility of both components in the chosen solvent is critical. nih.gov |

| Cooling Crystallization | A saturated solution is prepared at an elevated temperature and then slowly cooled to decrease solubility and form crystals. nih.gov | Requires a significant difference in solubility at different temperatures. |

| Antisolvent Addition | An antisolvent is added to a solution of the components to reduce their solubility and cause precipitation/crystallization. nih.gov | The components should be soluble in the initial solvent but insoluble in the antisolvent. |

| Solid-State Grinding | The components are physically ground together without the use of a solvent to induce co-crystal formation. nih.gov | A mechanochemical approach that is environmentally friendly. |

| Slurry Crystallization | A suspension of the components is stirred in a solvent where they have low solubility, allowing for conversion to a stable co-crystal. nih.gov | The thermodynamic stability of the co-crystal drives the process. |

| Supercritical Fluid | A supercritical fluid like CO2 is used to dissolve the components, and rapid depressurization causes co-crystal formation. nih.gov | Limited solubility of some compounds in supercritical fluids can be a drawback. nih.gov |

Development of Analytical Assays for Research-Scale Quantification and Purity Assessment

The development of validated analytical methods is crucial for the quantitative analysis and purity assessment of this compound in research settings. researchgate.net Such assays are essential for ensuring the consistency and reliability of experimental results. The validation process typically adheres to International Council for Harmonisation (ICH) guidelines and evaluates parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ekb.egptfarm.pl Given that this compound is an aminoglycoside, methods developed for the closely related neomycin complex can serve as an excellent foundation. Neomycin itself is a mixture of active stereoisomers (B and C) and the degradation product neomycin A. ekb.eg

Capillary Electrophoresis (CE) and Other Chromatographic Techniques

Capillary Electrophoresis (CE) represents a powerful and "green" analytical alternative to HPLC. mdpi.com It offers high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. nih.gov For charged molecules like aminoglycosides, Capillary Zone Electrophoresis (CZE) is particularly suitable. A simple and rapid CE method has been successfully developed for the analysis of neomycin components, achieving separation in under four minutes without the need for a derivatization step. nih.gov This method utilized a portable system, highlighting its potential for field analysis. nih.gov

Table 3: Capillary Electrophoresis Method for Neomycin Components

| Parameter | Condition |

| Technique | Capillary Electrophoresis with potential gradient detection |

| Separation Buffer | 1 mM ammonium (B1175870) citrate (B86180) (pH 3.5) |

| Linearity Range | 10 to 1000 ppm |

| Limit of Detection | ~7 ppm for neomycin B |

| Key Advantage | Rapid analysis (<4 min) without derivatization. nih.gov |

Another relevant technique is Thin-Layer Chromatography (TLC) combined with densitometry. A method for quantifying neomycin involved derivatization with dabsyl chloride, separation on silica (B1680970) gel TLC plates, and densitometric measurement at 460 nm. ptfarm.pl This method was validated for specificity, linearity, and precision, demonstrating its utility for quantitative analysis. ptfarm.pl

Spectrophotometric and Fluorometric Assay Optimization for Research Use

Spectrophotometric and fluorometric assays are fundamental tools in biochemical research. While direct UV spectrophotometry can be used for quantification, its application for a compound like this compound in a complex biological matrix may be limited by a lack of specificity and potential interference from other absorbing molecules. ptfarm.pl

Fluorometry, by contrast, generally offers higher sensitivity and specificity. For aminoglycosides, which are not naturally fluorescent, fluorometric analysis typically requires derivatization with a fluorescent tag. A more common and powerful application is the use of fluorescence detection in chromatography. As noted in HPLC methods, post-column derivatization to create a fluorescent product allows for highly sensitive and selective quantification of neomycin components. nih.gov

When developing any new assay, optimization is key. For research involving biological activity, such as the effect of this compound on bacterial biofilms, standardized guidelines for spectrophotometric and fluorometric methods should be followed to ensure inter-laboratory reproducibility. researchgate.net Furthermore, studies comparing quantification methods have shown that fluorometry-based estimation is often more accurate and precise than spectrophotometry, especially for samples derived from complex biological sources. nih.gov This principle underscores the importance of selecting the appropriate analytical technique based on the sample matrix and the required level of sensitivity and accuracy.

Emerging Research Areas and Future Directions in Neocopiamycin a Studies

Current Challenges and Opportunities in Neocopiamycin A Research

Overcoming Synthetic Hurdles for Scalable Production and Derivatization

This compound, a member of the guanidine-containing polyhydroxyl macrolide family, presents significant synthetic challenges that currently limit its large-scale production and the generation of structural analogs. researchgate.netnih.gov The complex structure, characterized by a large macrolactone ring and multiple stereocenters, makes total synthesis a formidable task. Current production relies on fermentation from its natural source, the actinomycete Streptomyces hygroscopicus var. crystallogenes. nih.gov However, fermentation yields are often low and can be inconsistent, hindering the supply needed for extensive biological testing and preclinical development.

A key opportunity lies in the development of more efficient and scalable synthetic or semi-synthetic routes. Advances in metabolic engineering of the producing organism could enhance yields. mdpi.com This could involve the manipulation of biosynthetic gene clusters to upregulate the production of this compound. mdpi.comresearchgate.net Furthermore, the development of a robust total synthesis would not only provide a reliable source of the natural product but also open the door for the creation of a diverse library of analogs. These analogs, with strategic modifications to the macrolactone ring or the guanidyl side chain, could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Exploring Broader Biological Activities and Unique Pharmacological Profiles

While this compound is known for its broad-spectrum activity against Gram-positive bacteria, yeast, and filamentous fungi, its full biological potential remains largely unexplored. medchemexpress.com A significant opportunity exists to screen this compound and its future analogs against a wider range of biological targets. This includes various cancer cell lines, viruses, and parasites to uncover novel therapeutic applications.

Initial studies have shown that guanidine-containing macrolides can possess cytotoxic activities. nih.gov Investigating the specific mechanisms of this cytotoxicity could reveal novel anticancer properties. Furthermore, understanding the structure-activity relationships within this class of compounds is crucial. For instance, studies on related compounds suggest that the terminal guanidine (B92328) group and the lactone ring are vital for their antimicrobial activities. nih.gov A systematic exploration of how structural modifications impact the pharmacological profile of this compound could lead to the development of derivatives with unique and highly desirable therapeutic characteristics. The production of this compound has been observed in co-cultures of Micromonospora sp. UA17 with mycolic acid-containing actinomycetes, suggesting that a deeper understanding of its biosynthesis could unlock new avenues for production and derivatization. mdpi.comresearchgate.netmdpi-res.com

Potential for this compound and its Analogs as Chemical Biology Probes

The unique structure and biological activity of this compound make it and its potential analogs valuable candidates for development as chemical biology probes. rsc.org Such probes are instrumental in dissecting complex biological processes.

Development of Labeled Probes for Cellular Tracking and Target Validation

A significant area of future research is the synthesis of labeled this compound derivatives. These probes can be tagged with fluorescent dyes or other reporter molecules to enable their visualization and tracking within living cells. biocompare.com This would provide invaluable insights into the compound's cellular uptake, subcellular localization, and sites of action in real-time.

Furthermore, photoaffinity labeling probes can be designed to covalently bind to their molecular targets upon photoactivation. nih.gov This technique is a powerful tool for identifying the specific proteins or other biomolecules that this compound interacts with to exert its biological effects. nih.govchomixbio.com The identification of these targets is a critical step in validating them for potential therapeutic intervention. thermofisher.comnih.gov

Application in Pathway Elucidation and Mechanistic Investigations

Once the molecular targets of this compound are identified, the compound and its analogs can be used as tools to elucidate the biological pathways in which these targets are involved. By observing the downstream effects of modulating the target's activity with this compound, researchers can map out complex signaling cascades and metabolic networks.

These chemical probes can help to unravel the precise mechanism of action of this compound. For example, they can be used to determine if the compound inhibits a specific enzyme, disrupts a protein-protein interaction, or alters the function of a cellular membrane. guidetopharmacology.org This detailed mechanistic understanding is essential for the rational design of new drugs and for predicting potential off-target effects. nih.gov

Integration of Omics Technologies in this compound Mechanism of Action Studies

The elucidation of the mechanism of action of this compound can be significantly accelerated by the integration of "omics" technologies. stanford.edu These approaches provide a global view of the cellular response to a bioactive compound. nih.govtci-thaijo.org

Transcriptomics, for instance, can reveal changes in gene expression patterns in cells treated with this compound, providing clues about the pathways that are affected. nih.gov Proteomics can identify changes in protein levels and post-translational modifications, offering a more direct picture of the cellular response. nih.gov Metabolomics, the study of small molecule metabolites, can uncover alterations in metabolic pathways. nih.gov By combining these omics approaches, researchers can construct a comprehensive picture of the cellular perturbations caused by this compound, leading to a more complete understanding of its mechanism of action and potentially identifying new therapeutic targets. researchgate.net

Multi-Omics Data Integration and Systems Biology Approaches

The study of this compound is increasingly benefiting from the integration of multiple "omics" datasets, which allows for a more holistic understanding of its biological effects. nih.gov Systems biology, which analyzes the complex interactions within biological systems, is enhanced by combining data from genomics, transcriptomics, proteomics, and metabolomics. mdpi.comresearchgate.netmdpi-res.com This integrated approach can reveal how this compound influences various cellular pathways and networks. nih.gov

Methodologies for combining these diverse datasets are continually being developed, ranging from statistical and model-based integration to network and pathway analysis. nih.gov Such approaches have been successfully used to analyze microbial communities and their metabolic capabilities. nih.gov For this compound, this could translate to a deeper understanding of its mechanism of action and the identification of potential biomarkers for its activity. The development of new algorithms and bioinformatics tools is crucial for effectively integrating these large and complex datasets. nih.gov

A significant challenge in this field is the sheer volume and complexity of the data generated by each omic platform. nih.gov However, the potential rewards are substantial, offering a system-level view of the cellular response to this compound. nih.gov

Application of Single-Cell Omics to Dissect Heterogeneous Cellular Responses

Single-cell omics technologies are poised to revolutionize the study of this compound by providing insights into how individual cells within a population respond to the compound. nih.gov This is a significant advancement over traditional bulk-cell analyses, which average the responses of all cells and can mask important variations. nih.gov

The application of single-cell transcriptomics and proteomics can reveal the full spectrum of cellular states and how they are altered by this compound. nih.gov This level of detail is critical for understanding the nuances of its mechanism of action and for identifying rare cell populations that may respond differently.

Recent advancements in artificial intelligence and machine learning are being applied to single-cell data to predict cellular responses to perturbations like drug treatments. nih.govnih.gov These models can help to identify biomarkers and even suggest potential new therapeutic applications for compounds like this compound. nih.gov

The table below illustrates the potential of single-cell omics in this compound research:

| Parameter | Traditional Bulk-Cell Analysis | Single-Cell Omics Analysis |

| Cellular Resolution | Averaged response of the entire cell population | Individual cell responses |

| Detection of Heterogeneity | Limited | High |

| Identification of Rare Cell Subpopulations | Difficult | Possible |

| Understanding of Dynamic Processes | Limited | High |

Emerging Research Areas for this compound Studies

Role in Unconventional Biological Systems or Ecological Interactions

This compound is a secondary metabolite produced by actinomycetes, a group of bacteria known for their ability to produce a wide variety of bioactive compounds. nih.gov The production of this compound can be influenced by the surrounding microbial community. For instance, co-culturing Micromonospora sp. with other actinomycetes can induce the production of this compound, suggesting a role in microbial communication and competition. mdpi.com

The study of such ecological interactions is a growing area of research. nih.gov Understanding the natural role of this compound in its environment could provide valuable insights into its biological activity and potential applications. africaresearchconnects.com

Exploration of Synergistic Effects with Other Research Compounds or Modalities

There is a growing interest in exploring the synergistic effects of this compound with other compounds. This approach could enhance its therapeutic potential and overcome potential resistance mechanisms.

Studies have shown that combining antibiotics can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. nih.gov For example, the combination of neomycin with other antibiotics has been shown to be effective against a range of bacteria. nih.govrjpharmacognosy.ir Similarly, combining neomycin with silver nanoparticles has demonstrated enhanced antibacterial and wound-healing properties. scirp.orgnih.gov

The table below summarizes some examples of synergistic combinations involving neomycin, a structurally related compound:

| Compound/Modality | Combined With | Observed Synergistic Effect | Potential Application |

| Neomycin | Polymyxin (B74138) B | Enhanced antibacterial activity against otitis externa pathogens. nih.gov | Treatment of ear infections. nih.gov |

| Neomycin | Silver Nanoparticles | Increased antibacterial effect against mastitis-causing Staphylococcus aureus. scirp.org | Veterinary medicine. scirp.org |

| Neomycin | Ceftazidime | Reduced minimum inhibitory concentration against pathogenic bacteria. rjpharmacognosy.ir | Combating nosocomial infections. rjpharmacognosy.ir |

Exploring similar synergistic combinations with this compound could unlock new therapeutic possibilities.

Development of Advanced Delivery Systems for In Vitro Studies (e.g., nanoparticles for cell culture)

Advanced delivery systems are being developed to improve the efficacy and reduce the potential toxicity of antimicrobial compounds in research settings. nih.gov Nanoparticles, in particular, have shown great promise as delivery vehicles for antibiotics. nih.govnih.gov

These delivery systems can protect the compound from degradation, enhance its solubility, and facilitate its uptake by cells. nih.govmdpi.com For in vitro studies, this can lead to more consistent and reproducible results.

Various types of nanoparticles, including lipid-based, polymeric, and metallic nanoparticles, have been explored for drug delivery. nih.govnih.govmdpi.com The choice of nanoparticle depends on the specific properties of the compound being delivered and the research question being addressed.

The development of nanoparticle-based delivery systems for this compound could significantly advance its study in cell culture models, providing a more controlled and efficient way to investigate its biological effects.

Q & A

Basic Research Questions

Q. What are the key structural and functional characteristics of Neocopiamycin A that distinguish it from related antibiotics?

- Methodological Approach : Use high-resolution nuclear magnetic resonance (NMR) and mass spectrometry (MS) to resolve its stereochemistry and functional groups. Compare these findings with structural databases (e.g., PubChem, ChemSpider) to identify unique moieties. Validate via X-ray crystallography if crystalline forms are obtainable .

- Data Interpretation : Cross-reference spectral data with literature on copiamycin analogs to highlight divergences in ring systems or side-chain modifications .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

- Experimental Design : Employ standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative pathogens. Include positive controls (e.g., vancomycin) and assess cytotoxicity in mammalian cell lines (e.g., HEK293) to gauge selectivity .

- Statistical Validation : Predefine acceptance criteria for MIC reproducibility (e.g., ≤2-fold variation across triplicates) and use ANOVA to compare efficacy across bacterial strains .

Q. How can researchers optimize the extraction and purification of this compound from microbial cultures?

- Protocol Development : Screen fermentation conditions (pH, temperature, media composition) via response surface methodology (RSM) to maximize yield. Use HPLC-PDA with C18 columns for purification, adjusting mobile-phase gradients to resolve co-eluting impurities .

- Quality Control : Document extraction efficiency using mass balance calculations and validate purity via LC-MS (>95% by area under the curve) .

Advanced Research Questions

Q. What mechanisms underlie observed contradictions in this compound’s efficacy across different bacterial models?

- Hypothesis Testing : Investigate efflux pump activity (e.g., via ethidium bromide accumulation assays) or enzymatic inactivation (e.g., β-lactamase analogs) in resistant strains. Use transcriptomics (RNA-seq) to identify upregulated resistance genes .

- Data Reconciliation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments, such as testing efflux inhibitors (e.g., PAβN) alongside this compound .

Q. How can researchers design robust in vivo studies to validate this compound’s therapeutic potential while addressing pharmacokinetic limitations?

- Animal Model Selection : Use murine systemic infection models (e.g., S. aureus sepsis) with immunocompromised cohorts to mimic clinical scenarios. Measure plasma concentrations via LC-MS/MS to assess bioavailability and half-life .

- Outcome Metrics : Predefine primary endpoints (e.g., survival rate, bacterial load reduction) and secondary endpoints (e.g., renal/hepatic toxicity markers) using PICOT framework (Population: infected mice; Intervention: this compound dose; Comparison: standard care; Outcome: survival; Time: 7-day observation) .

Q. What computational strategies can predict this compound’s molecular targets and resistance evolution?

- In Silico Workflow : Perform molecular docking (AutoDock Vina) against bacterial ribosomes or cell-wall synthesis enzymes (e.g., PBP2a). Validate predictions via CRISPR-Cas9 knockouts in S. aureus .

- Evolutionary Modeling : Apply phylogenetic analysis to resistance gene clusters (e.g., mecA, vanA) to forecast horizontal gene transfer risks .

Methodological Best Practices

- Data Management : Adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for electronic lab notebooks. Store raw spectra and chromatograms in FAIR-compliant repositories .

- Reproducibility : Publish detailed Supplementary Materials with stepwise synthesis protocols, assay conditions, and statistical code (R/Python scripts) .

- Ethical Compliance : Follow NIH guidelines for preclinical reporting, including randomization, blinding, and sample-size justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.